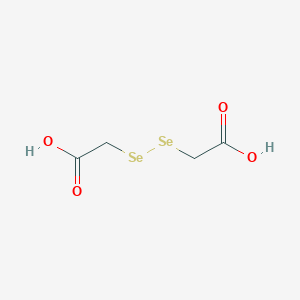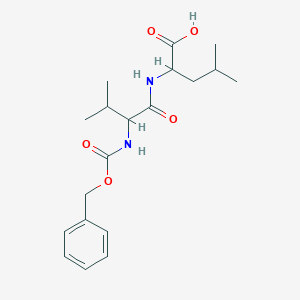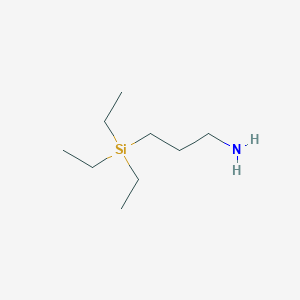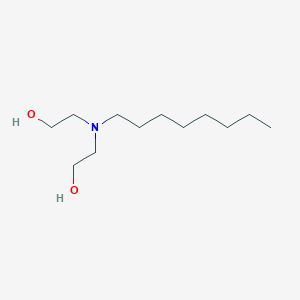
dibutyl prop-2-ynyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dibutyl prop-2-ynyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of both dibutyl and propargyl groups attached to a phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
dibutyl prop-2-ynyl phosphate can be synthesized through the esterification of propargyl alcohol with dibutyl phosphate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of dibutyl propargyl phosphate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or chromatography, ensures the production of high-quality dibutyl propargyl phosphate.
Analyse Des Réactions Chimiques
Types of Reactions
dibutyl prop-2-ynyl phosphate undergoes various types of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted organophosphates.
Applications De Recherche Scientifique
dibutyl prop-2-ynyl phosphate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of dibutyl propargyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyl phosphate: Lacks the propargyl group and has different reactivity and applications.
Propargyl phosphate: Contains the propargyl group but lacks the dibutyl groups, leading to different chemical properties.
Tributyl phosphate: Contains three butyl groups and is used primarily as a plasticizer and solvent.
Uniqueness
dibutyl prop-2-ynyl phosphate is unique due to the presence of both dibutyl and propargyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
18687-46-2 |
|---|---|
Formule moléculaire |
C11H21O4P |
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
dibutyl prop-2-ynyl phosphate |
InChI |
InChI=1S/C11H21O4P/c1-4-7-10-14-16(12,13-9-6-3)15-11-8-5-2/h3H,4-5,7-11H2,1-2H3 |
Clé InChI |
SBVUHOGAKJAIPK-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OCC#C |
SMILES canonique |
CCCCOP(=O)(OCCCC)OCC#C |
Key on ui other cas no. |
18687-46-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)












